molecular formula C19H16FN3OS B2919506 3-(4-fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536711-70-3

3-(4-fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2919506
CAS No.: 536711-70-3
M. Wt: 353.42
InChI Key: YSUPPGGXVCSCSI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a propylthio group, and a pyrimido[5,4-b]indol-4(5H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting with the construction of the pyrimido[5,4-b]indol-4(5H)-one core This can be achieved through a cyclization reaction involving appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale synthesis often involves continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-(4-Fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has shown promise as a bioactive molecule. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties.

Medicine: The compound's biological activity has led to investigations into its use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in various manufacturing processes and product formulations.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(4-Fluorophenyl)propionic acid

  • 2-(Propylthio)pyrimido[5,4-b]indol-4(5H)-one

  • 4-Fluorocinnamic acid

Uniqueness: 3-(4-Fluorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one stands out due to its unique combination of functional groups and its potential applications across multiple fields. Its structural complexity and biological activity make it distinct from other similar compounds.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c1-2-11-25-19-22-16-14-5-3-4-6-15(14)21-17(16)18(24)23(19)13-9-7-12(20)8-10-13/h3-10,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUPPGGXVCSCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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